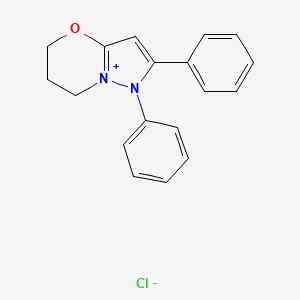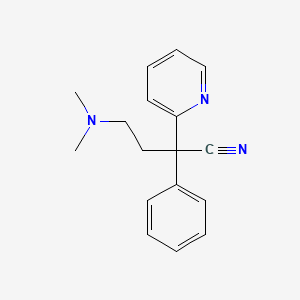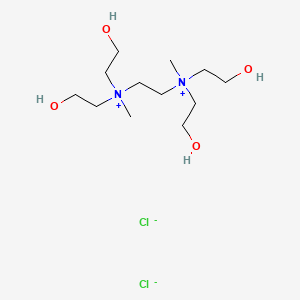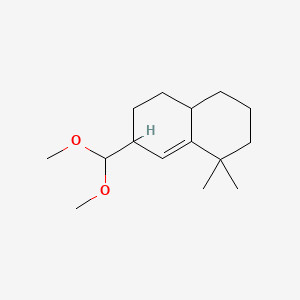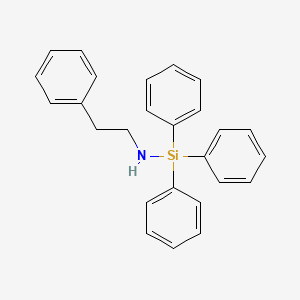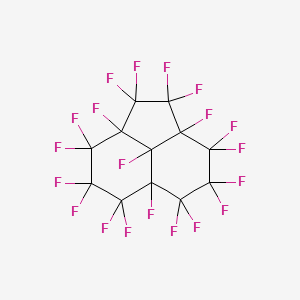
Acenaphthylene, eicosafluorododecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylene, eicosafluorododecahydro- is a polycyclic aromatic hydrocarbon with a unique structure that includes multiple fused rings. This compound is characterized by its high degree of fluorination, which imparts distinct chemical and physical properties. It is a yellow solid that is insoluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, eicosafluorododecahydro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination of acenaphthylene using elemental fluorine in the presence of a catalyst. This reaction is carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of acenaphthylene, eicosafluorododecahydro- often employs a continuous flow reactor system to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene, eicosafluorododecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: More saturated hydrocarbons such as acenaphthene.
Substitution: Various halogenated acenaphthylene derivatives.
Scientific Research Applications
Acenaphthylene, eicosafluorododecahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which acenaphthylene, eicosafluorododecahydro- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The high degree of fluorination enhances its binding affinity and specificity for these targets, leading to various biological and chemical effects. The pathways involved often include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A less fluorinated analog with similar structural features but different chemical properties.
Acenaphthoquinone: An oxidized derivative with distinct reactivity and applications.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks that exhibit unique biological activities.
Uniqueness
Acenaphthylene, eicosafluorododecahydro- stands out due to its high degree of fluorination, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various advanced applications in research and industry .
Properties
CAS No. |
307-07-3 |
|---|---|
Molecular Formula |
C12F20 |
Molecular Weight |
524.10 g/mol |
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |
InChI |
InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |
InChI Key |
VDXGSVGYMMTFHU-UHFFFAOYSA-N |
Canonical SMILES |
C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


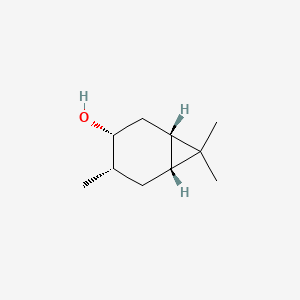

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
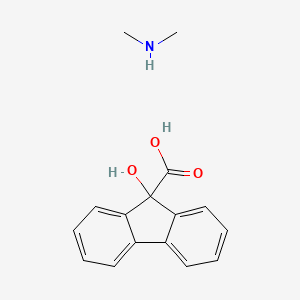
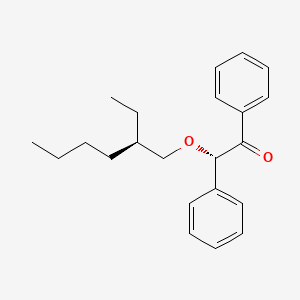

![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
